molecular formula C12H5BrCl2N2 B13006007 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile

Cat. No.: B13006007
M. Wt: 327.99 g/mol
InChI Key: OOOYJPRUNOWFCX-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile is a halogenated nicotinonitrile derivative featuring a pyridine core substituted with bromo, chloro, and 2-chlorophenyl groups. Nicotinonitriles are of significant interest in medicinal and agrochemical research due to their bioactivity, particularly as kinase inhibitors or intermediates in heterocyclic synthesis .

Properties

Molecular Formula

C12H5BrCl2N2

Molecular Weight

327.99 g/mol

IUPAC Name

5-bromo-6-chloro-2-(2-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H5BrCl2N2/c13-9-5-7(6-16)11(17-12(9)15)8-3-1-2-4-10(8)14/h1-5H

InChI Key

OOOYJPRUNOWFCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2C#N)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile typically involves halogenation reactions. One common method includes the bromination and chlorination of nicotinonitrile derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Comparison of Halogenated Nicotinonitrile Isomers
Compound Name Molecular Formula CAS Number Key Substituents Melting Point (°C) Key References
5-Bromo-6-chloronicotinonitrile C₆H₂BrClN₂ 71702-01-7 Br (C5), Cl (C6), CN (C3) Not reported
6-Bromo-2-chloronicotinonitrile C₆H₂BrClN₂ 1171919-79-1 Br (C6), Cl (C2), CN (C3) Not reported
5-Bromo-2-chloroisonicotinonitrile C₆H₂BrClN₂ 1211515-17-1 Br (C5), Cl (C2), CN (C4) Not reported
Target compound C₁₂H₆BrCl₂N₂ Not available Br (C5), Cl (C6), 2-ClPh (C2), CN (C3) Not reported

Key Observations :

  • Positional isomerism significantly alters electronic and steric properties.
  • The absence of reported melting points for many isomers suggests challenges in crystallization due to halogenated substituents.

Functional Group Variations

Table 2: Comparison with Functionalized Nicotinonitrile Derivatives
Compound Name Molecular Formula Key Substituents Melting Point (°C) Synthesis Yield Key References
4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-(p-tolylamino)nicotinonitrile (3k) C₂₅H₁₇Cl₂N₃ 2-(p-Tolylamino), 4-(2-ClPh), 6-(4-ClPh) 205–206 83%
4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-(phenylamino)nicotinonitrile (3l) C₂₄H₁₅Cl₂N₃ 2-(PhNH), 4-(2-ClPh), 6-(4-ClPh) 200–201 72%
2-(4-Bromophenylamino)-4-(2-chlorophenyl)-6-phenylnicotinonitrile (3m) C₂₄H₁₅BrClN₃ 2-(4-BrPhNH), 4-(2-ClPh), 6-Ph 201–203 61%
Target compound C₁₂H₆BrCl₂N₂ 2-(2-ClPh), 5-Br, 6-Cl, CN Not reported Not reported

Key Observations :

  • Amino-substituted derivatives (e.g., 3k, 3l) exhibit higher melting points (200–206°C) due to hydrogen bonding from –NH groups, unlike the target compound, which lacks such functionality .
  • The target compound’s bromo and chloro substituents may enhance electrophilic reactivity compared to phenylamino analogs, making it a candidate for further functionalization.

Substituent Effects on Physicochemical Properties

Table 3: Impact of Substituents on Spectral Data
Compound Name IR (C≡N stretch, cm⁻¹) $ ^1\text{H NMR} $ (δ, ppm) $ ^{13}\text{C NMR} $ (δ, ppm) Key References
5-Bromo-2-chloronicotinic acid derivatives 1748 (C=O) Aromatic protons: 7.14–7.78 (m) Carbonyl carbons: ~165–175
2-(4-Bromophenylamino)-4-(2-ClPh)-6-Ph nicotinonitrile (3m) 2220 (C≡N) NH: 9.32 (s); aromatic: 6.85–7.68 (m) CN carbon: ~118; aromatic carbons: 110–140
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate 1735 (C=O) Ethyl group: 1.35 (t), 4.40 (q); aromatic: 8.20 (s) CF₃ carbon: ~125 (q, J = 288 Hz)

Key Observations :

  • The C≡N stretch in IR spectra (~2220 cm⁻¹) is consistent across nicotinonitrile derivatives .
  • $ ^1\text{H NMR} $ signals for aromatic protons in the target compound’s 2-chlorophenyl group would likely appear as multiplets near δ 7.14–7.78, similar to related structures .
  • Trifluoromethyl or ester groups (e.g., in ) introduce distinct electronic effects, as seen in downfield shifts for CF₃ carbons.

Biological Activity

5-Bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile is a halogenated derivative of nicotinonitrile, characterized by its complex structure that includes bromine and chlorine atoms along with a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis.

Chemical Structure and Properties

The molecular formula of 5-bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile is C12H7BrClN3C_{12}H_{7}BrClN_{3}. The compound features a pyridine ring with a nitrile functional group, which is essential for its reactivity and biological interactions. Its unique combination of halogens may enhance its selectivity towards biological targets compared to other similar compounds.

Biological Activity Overview

Research indicates that compounds with structural similarities to 5-bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile exhibit various pharmacological properties. These include:

  • Antimicrobial Activity : Compounds in this class have shown potential against various pathogens.
  • Anticancer Properties : Similar derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroactive Effects : Some studies suggest interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurological functions.

The biological activity of 5-bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile may involve the modulation of nAChRs, particularly the α7 subtype, which is linked to cognitive functions and sensory gating. Research has demonstrated that similar compounds can act as positive allosteric modulators, enhancing receptor activity in the presence of agonists like nicotine .

Case Studies and Research Findings

  • In Vitro Studies : In studies evaluating the interaction of similar compounds with nAChRs, it was found that these compounds could significantly enhance acetylcholine responses, suggesting a potential therapeutic role in cognitive disorders .
  • Antimicrobial Testing : Various derivatives have been tested against bacterial strains, showing promising results in inhibiting growth, indicating a potential application in treating infections.
  • Anticancer Research : Investigations into the anticancer properties of structurally related compounds have indicated that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 5-bromo-6-chloro-2-(2-chlorophenyl)nicotinonitrile, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
5-Bromo-6-fluoro-nicotinonitrileC₁₂H₇BrFN₂Contains fluorine; studied for similar biological activities.
5-Chloro-6-bromo-nicotinonitrileC₁₂H₇BrClN₂Different halogen arrangement; potential similar reactivity.
5-Bromo-4-methyl-nicotinonitrileC₁₃H₉BrN₂Methyl substitution alters electronic properties; relevant in medicinal chemistry.

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